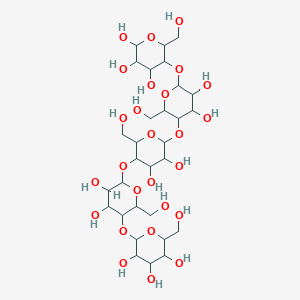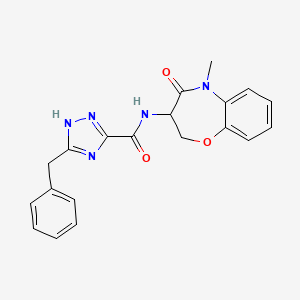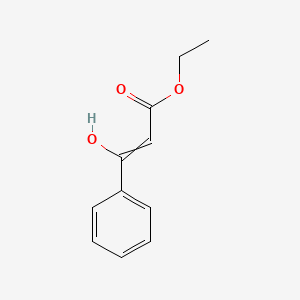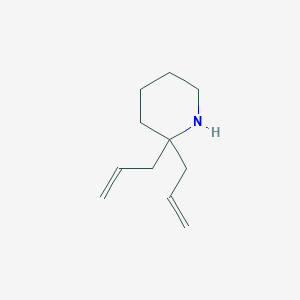
Maltopentose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a member of the maltooligosaccharides family, which are derived from the partial hydrolysis of starch. Maltopentose is known for its role in various biochemical processes and its applications in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Maltopentose can be synthesized through the enzymatic hydrolysis of starch using specific amylases. The process involves the breakdown of starch into smaller oligosaccharides, including this compound . The reaction conditions typically include:
Temperature: Optimal temperatures for enzyme activity, usually around 50-60°C.
pH: A pH range of 5.0-6.5 is maintained for optimal enzyme activity.
Enzymes: Amylases such as α-amylase and β-amylase are commonly used.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of bioreactors where starch is subjected to enzymatic hydrolysis. The process is optimized for large-scale production by controlling parameters such as temperature, pH, and enzyme concentration . The resulting oligosaccharides are then purified using techniques like chromatography.
化学反応の分析
Types of Reactions
Maltopentose undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by amylases to produce smaller glucose units.
Glycation: Reaction with proteins such as α-lactalbumin through the Maillard reaction.
Phosphorylation: Addition of phosphate groups to enhance its functional properties.
Common Reagents and Conditions
Enzymes: α-amylase, β-amylase, and amyloglucosidase for hydrolysis.
Heat: For glycation and phosphorylation reactions.
Phosphate donors: Such as pyrophosphate for phosphorylation reactions.
Major Products Formed
Glucose: From complete hydrolysis.
Glycated proteins: From glycation reactions.
Phosphorylated oligosaccharides: From phosphorylation reactions.
科学的研究の応用
Maltopentose has a wide range of applications in scientific research, including:
Biochemical Enzyme Assays: Used as a substrate for studying enzyme activities, such as α-amylase.
Metabolomics: Investigating metabolic pathways and enzyme functions.
Glycation Studies: Exploring the effects of glycation on protein structure and function.
Pharmaceutical Research: Studying its role in drug delivery and as a potential therapeutic agent.
Food Industry: Used as a functional ingredient to enhance the nutritional value and texture of food products.
作用機序
Maltopentose exerts its effects primarily through its interaction with enzymes. For example, it serves as a substrate for α-amylase, which catalyzes its hydrolysis into smaller glucose units . The molecular targets include various glycosidic bonds within the this compound structure. The pathways involved in its metabolism include the starch degradation pathway and the maltodextrin pathway .
類似化合物との比較
Maltopentose is similar to other maltooligosaccharides such as maltotriose, maltotetraose, and maltohexaose. it is unique due to its specific chain length of five glucose units, which imparts distinct functional properties .
Similar Compounds
Maltotriose: Composed of three glucose units.
Maltotetraose: Composed of four glucose units.
Maltohexaose: Composed of six glucose units.
This compound’s unique chain length makes it particularly useful in specific biochemical and industrial applications where other oligosaccharides may not be as effective .
特性
分子式 |
C30H52O26 |
|---|---|
分子量 |
828.7 g/mol |
IUPAC名 |
2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H52O26/c31-1-6-11(36)12(37)18(43)27(49-6)54-23-8(3-33)51-29(20(45)14(23)39)56-25-10(5-35)52-30(21(46)16(25)41)55-24-9(4-34)50-28(19(44)15(24)40)53-22-7(2-32)48-26(47)17(42)13(22)38/h6-47H,1-5H2 |
InChIキー |
FTNIPWXXIGNQQF-UHFFFAOYSA-N |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)CO)CO)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium 1-(2-{2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaen-1-yl]-3-methyloxan-2-yl}-2-oxoacetyl)piperidine-2-carboxylate](/img/structure/B12464646.png)
![5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12464661.png)

![2-(3,4-dimethylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12464674.png)
![2-(4-fluorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12464675.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide](/img/structure/B12464681.png)
![3,3,3-trifluoro-N'-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)propanehydrazide](/img/structure/B12464682.png)

![2-(2,5-dimethylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12464708.png)

![1-Ethyl-2-methylnaphtho[1,2-d][1,3]thiazol-1-ium](/img/structure/B12464730.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B12464734.png)
![N,N'-(methanediyldicyclohexane-4,1-diyl)bisbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12464740.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide](/img/structure/B12464742.png)
